molecular formula C24H33N3O2 B418297 N-(4-Dodecanamidophenyl)nicotinamide CAS No. 337935-65-6

N-(4-Dodecanamidophenyl)nicotinamide

Cat. No.: B418297
CAS No.: 337935-65-6
M. Wt: 395.5g/mol
InChI Key: YWZFGXZZBJULBI-UHFFFAOYSA-N
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Description

N-(4-Dodecanamidophenyl)nicotinamide is a synthetic organic compound characterized by the presence of a dodecanoylamino group attached to a phenyl ring, which is further connected to a nicotinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Dodecanamidophenyl)nicotinamide typically involves the acylation of 4-aminophenyl nicotinamide with dodecanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-Dodecanamidophenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dodecanoylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl nicotinamides.

Scientific Research Applications

N-(4-Dodecanamidophenyl)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Dodecanamidophenyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades, gene expression modulation, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Dodecanoylamino-phenyl)-2-thiophenecarboxamide
  • N-(4-Dodecanoylamino-phenyl)-furan-2-carboxamide

Uniqueness

N-(4-Dodecanamidophenyl)nicotinamide is unique due to its specific structural features, which confer distinct physicochemical properties and biological activities. Compared to similar compounds, it may exhibit different solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry.

Properties

CAS No.

337935-65-6

Molecular Formula

C24H33N3O2

Molecular Weight

395.5g/mol

IUPAC Name

N-[4-(dodecanoylamino)phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C24H33N3O2/c1-2-3-4-5-6-7-8-9-10-13-23(28)26-21-14-16-22(17-15-21)27-24(29)20-12-11-18-25-19-20/h11-12,14-19H,2-10,13H2,1H3,(H,26,28)(H,27,29)

InChI Key

YWZFGXZZBJULBI-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2

Origin of Product

United States

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